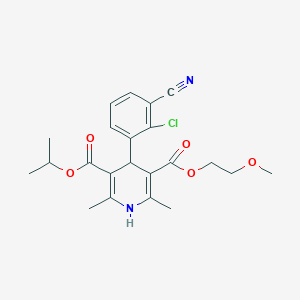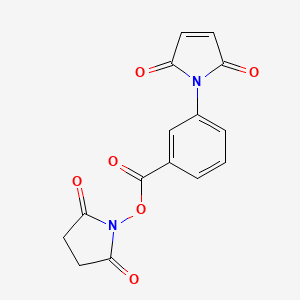
3-Maleimidobenzoyl N-hydroxysuccinimide
Vue d'ensemble
Description
3-Maleimidobenzoyl N-hydroxysuccinimide (MBS) is a heterobifunctional crosslinking reagent that is reactive towards primary amine and sulfhydryl . It is typically coupled initially to molecules containing primary amines by amide bonds buffered at pH 7.0, followed by coupling to compounds containing sulfhydryl by thioether at the same pH . It is useful for the preparation of enzyme immunoconjugates and hapten carrier molecule conjugates .
Synthesis Analysis
The synthesis of MBS involves the reaction of its amino group with the succinimide moiety . This is followed by the reaction of the thiol group on the peptide with the maleimide moiety of the activated carrier .Molecular Structure Analysis
The empirical formula of MBS is C15H10N2O6 . Its molecular weight is 314.25 . The SMILES string representation of its structure is O=C1CCC(N1OC(C2=CC=CC(N3C(C=CC3=O)=O)=C2)=O)=O .Physical And Chemical Properties Analysis
MBS is a crystalline substance with a melting point of 175-177 °C . It is soluble in ethyl acetate or DMF up to 20 mg/mL . It may require the addition of solvent to the coupling buffer to at least 5% to maintain solubility . It should be stored at a temperature of -20°C .Applications De Recherche Scientifique
Protein Cross-Linking
3-Maleimidobenzoic acid N-hydroxysuccinimide ester: is widely used as a cross-linking reagent in protein chemistry . It facilitates the covalent bonding between proteins or peptides, particularly through the sulfhydryl groups of cysteine residues. This application is crucial for studying protein-protein interactions, enzyme-substrate complexes, and the structural analysis of protein complexes.
Stabilization of Actin Filaments
In plant tissue samples, MBS Crosslinker is employed to stabilize actin filaments . This stabilization is essential for preserving the structure of actin during imaging and analysis, allowing researchers to study the dynamics of cytoskeletal components in plant cells.
Preservation of Pollen Tube F-actin Distribution
The compound is utilized as a fixative for preserving the distribution of F-actin in pollen tubes . It is preferred due to its minimal damage to the pollen tubes, which is vital for accurate morphological and physiological studies of plant reproduction.
Surface Functionalization for Biosensors
MBS Crosslinker: is used in the optimization of surface functionalization protocols for designing biosensor receptor layers . This application is significant for the detection of various biological and chemical substances, including explosives.
Asymmetric Spacers in Molecular Design
The compound serves as an asymmetric spacer in molecular design . Asymmetric spacers are important for creating distance between functional groups, which can influence the physical and chemical properties of the resulting molecules.
Bioconjugation in Therapeutic Agents
3-Maleimidobenzoic acid N-hydroxysuccinimide ester: is involved in the bioconjugation process, where it links therapeutic agents to targeting molecules . This conjugation is critical for developing targeted drug delivery systems that can improve the efficacy and reduce the side effects of treatments.
Modification of Biomaterials
The compound is used to modify the surface of biomaterials . This modification can enhance the interaction between biomaterials and biological systems, which is essential for the development of implants and tissue engineering applications.
Research on Protein Folding and Misfolding
MBS Crosslinker: aids in the investigation of protein folding and misfolding processes . By cross-linking specific amino acid residues, researchers can study the conformational changes and interactions that occur during protein folding, which has implications for understanding diseases related to protein misfolding.
Mécanisme D'action
Target of Action
The primary targets of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester, also known as MBS Crosslinker, are molecules containing primary amines and sulfhydryl groups . These groups are commonly found in proteins and other biological molecules, making MBS a versatile tool in bioconjugation applications .
Mode of Action
MBS is a heterobifunctional crosslinker, meaning it can form covalent bonds with two different types of functional groups . It contains an NHS ester group that reacts with primary amines to form stable amide bonds, and a maleimide group that reacts with sulfhydryl groups to form stable thioether bonds . The reactions typically occur at a pH of 7.0 .
Biochemical Pathways
The biochemical pathways affected by MBS are dependent on the specific molecules it is used to crosslink. As a general crosslinking agent, MBS can potentially affect a wide range of biochemical pathways by modifying the structure and function of target molecules .
Result of Action
The result of MBS action is the formation of covalent crosslinks between molecules containing primary amines and sulfhydryl groups . This can lead to changes in the structure and function of the crosslinked molecules, with potential effects at the molecular and cellular levels .
Action Environment
The action of MBS is influenced by several environmental factors. The pH of the environment is particularly important, as the reactions of MBS with primary amines and sulfhydryl groups typically occur at a pH of 7.0 . Other factors, such as temperature and the presence of other reactive species, may also influence the action, efficacy, and stability of MBS .
Safety and Hazards
MBS is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye damage . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c18-11-4-5-12(19)16(11)10-3-1-2-9(8-10)15(22)23-17-13(20)6-7-14(17)21/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXVXPPXELIDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207335 | |
| Record name | 3-Maleimidobenzoyl N-hydroxysuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 3-Maleimidobenzoic acid N-hydroxysuccinimide ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11561 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Maleimidobenzoyl N-hydroxysuccinimide | |
CAS RN |
58626-38-3 | |
| Record name | m-Maleimidobenzoyl-N-hydroxysuccinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58626-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Maleimidobenzoyl N-hydroxysuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058626383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 58626-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Maleimidobenzoyl N-hydroxysuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-[[(2,5-dioxopyrrolidinyl)oxy]carbonyl]phenyl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

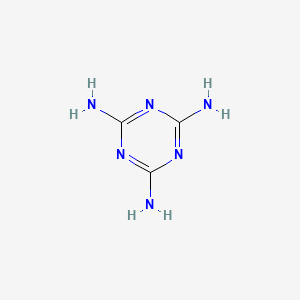
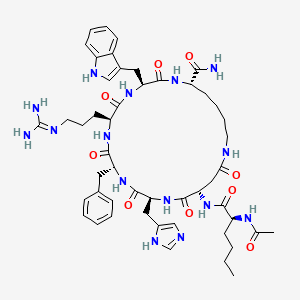

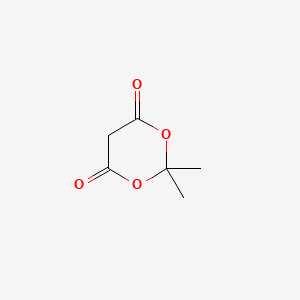
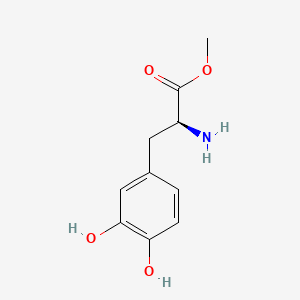
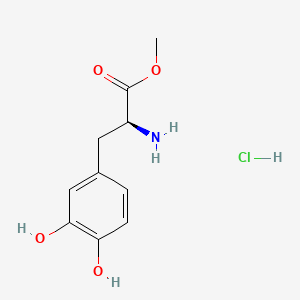

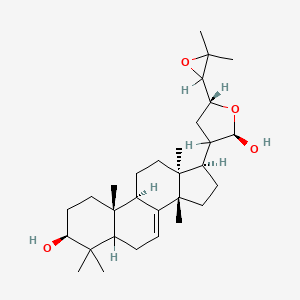
![(1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B1676183.png)




